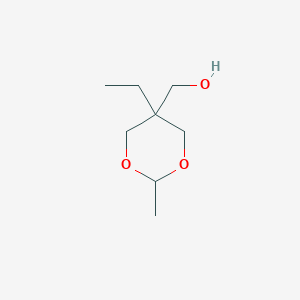![molecular formula C13H20O4 B14749227 (1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)
(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5S,6S)-Methyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a bicyclo[4.1.0]hept-3-ene core with a carboxylate ester and a pentan-3-yloxy substituent, making it a versatile molecule for synthetic and analytical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,6S)-Methyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. The subsequent steps include functional group transformations to introduce the carboxylate ester and the pentan-3-yloxy substituent. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization. The goal is to achieve high purity and yield while minimizing waste and cost.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5S,6S)-Methyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,5S,6S)-Methyl 5-(Pentan-3-yloxy)-7-oxabicyclo[410]hept-3-ene-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structural features make it a suitable candidate for investigating the binding sites and activity of various enzymes.
Medicine
In medicine, (1S,5S,6S)-Methyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate has potential applications as a drug candidate. Its ability to interact with biological targets can be harnessed to develop new therapeutic agents for treating diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (1S,5S,6S)-Methyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1S,5S,6S)-Methyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate include other bicyclic esters and ethers. Examples include:
- Bicyclo[4.1.0]heptane derivatives
- Oxabicycloheptane esters
- Pentan-3-yloxy substituted bicyclic compounds
Uniqueness
What sets (1S,5S,6S)-Methyl 5-(Pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate apart is its specific stereochemistry and functional group arrangement. This unique combination allows for distinct reactivity and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H20O4 |
|---|---|
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
methyl 5-pentan-3-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-4-9(5-2)16-10-6-8(13(14)15-3)7-11-12(10)17-11/h6,9-12H,4-5,7H2,1-3H3 |
Clave InChI |
BWNDCLRNSUNXGU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OC1C=C(CC2C1O2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


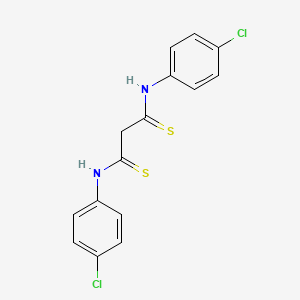
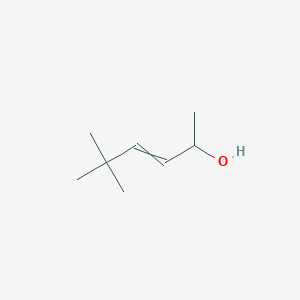
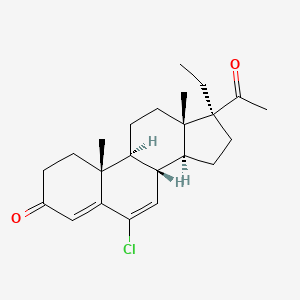
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
![[(1R,2S,3aR,7aS)-2-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl]ammonium](/img/structure/B14749155.png)
![1-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14749160.png)


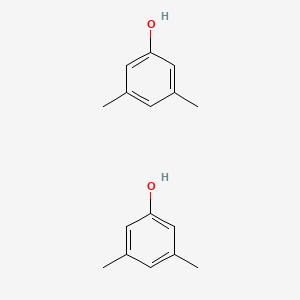
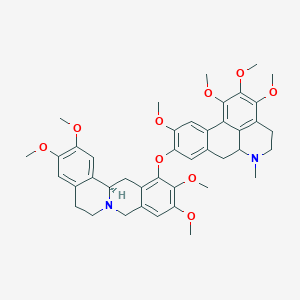
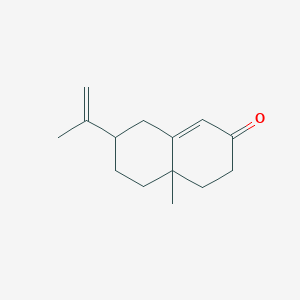
![N-[[4-[3-[2,6-difluoro-3-(propylsulfonylamino)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl]methyl]-5-[[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanamide](/img/structure/B14749184.png)
